Triethy benzyl ammonium tribromide
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Overview
Description
Triethyl benzyl ammonium tribromide is a crystalline organic ammonium tribromide compound. It is known for its efficiency and selectivity in bromination reactions, particularly for activated aromatic compounds. This compound is valued for its stability, ease of storage, and transport compared to liquid bromine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl benzyl ammonium tribromide is typically synthesized by the oxidation of bromide ions with nitric acid. The reaction involves the following steps:
- Dissolve triethylamine in a suitable solvent.
- Add benzyl chloride dropwise to the solution.
- Oxidize the bromide ions using nitric acid to form the tribromide ion.
- Precipitate the tribromide with the benzyl triethyl ammonium ion .
Industrial Production Methods: The industrial production of triethyl benzyl ammonium tribromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of environmentally benign methods is preferred to minimize toxic waste generation .
Chemical Reactions Analysis
Types of Reactions: Triethyl benzyl ammonium tribromide primarily undergoes bromination reactions. It is used as a brominating agent for various organic compounds, including anilines, phenols, and anisoles .
Common Reagents and Conditions:
Reagents: Nitric acid, benzyl chloride, triethylamine.
Conditions: Room temperature, controlled addition of reagents, and monitoring of reaction progress using thin-layer chromatography (TLC)
Major Products: The major products formed from the bromination reactions using triethyl benzyl ammonium tribromide are brominated aromatic compounds. These products are often key intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Triethyl benzyl ammonium tribromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of triethyl benzyl ammonium tribromide involves the transfer of bromine atoms to the target molecule. The tribromide ion acts as a bromine donor, facilitating the bromination of the substrate. The molecular targets are typically electron-rich aromatic compounds, which undergo electrophilic substitution reactions .
Comparison with Similar Compounds
- Benzyltrimethylammonium tribromide
- 1,2-Dipyridiniumditribromide-ethane
- Alkylpyridinium tribromide
Uniqueness: Triethyl benzyl ammonium tribromide is unique due to its high efficiency and selectivity in bromination reactions. It is also more stable and easier to handle compared to liquid bromine, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C19H34Br3N |
---|---|
Molecular Weight |
516.2 g/mol |
InChI |
InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |
InChI Key |
MBQKGWNEOSMFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br |
Origin of Product |
United States |
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